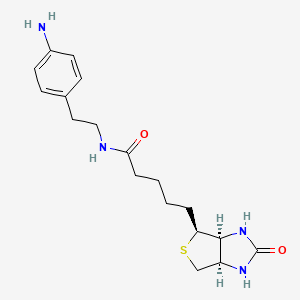

Biotin-Aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(4-aminophenyl)ethyl]pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O2S/c19-13-7-5-12(6-8-13)9-10-20-16(23)4-2-1-3-15-17-14(11-25-15)21-18(24)22-17/h5-8,14-15,17H,1-4,9-11,19H2,(H,20,23)(H2,21,22,24)/t14-,15-,17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHRRICHWBPPWDZ-ZOBUZTSGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCC3=CC=C(C=C3)N)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCC3=CC=C(C=C3)N)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Biotin-Aniline: A Technical Guide for Advanced Biological Research and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin-Aniline (Btn-An) has emerged as a powerful chemical probe for elucidating the spatial organization of biomolecules within living cells. This in-depth technical guide provides a comprehensive overview of its core principles, applications, and methodologies. By combining the high-affinity binding of biotin to streptavidin with the enhanced reactivity of an aniline moiety, this compound offers significant advantages for proximity-dependent labeling of nucleic acids and proteins. This guide details its chemical and physical properties, synthesis, and critically, its application in advanced techniques such as APEX2-mediated proximity labeling. Furthermore, it explores the potential of this compound as a tool in drug discovery and development for target identification and validation. Detailed experimental protocols and quantitative data are presented to enable researchers to effectively integrate this versatile tool into their workflows.

Introduction

Understanding the precise subcellular localization and interaction networks of proteins and nucleic acids is fundamental to unraveling complex biological processes in both health and disease. Proximity labeling (PL) techniques, which employ enzymes to generate reactive radicals that covalently tag neighboring biomolecules with a reporter molecule like biotin, have revolutionized the study of cellular organization. This compound has been developed as a superior substrate for peroxidase-based proximity labeling methods, most notably APEX2 (engineered ascorbate peroxidase).[1][2]

The key innovation of this compound lies in the replacement of the phenol group found in the commonly used biotin-phenol (Btn-Ph) with an aniline group. This modification enhances its reactivity, particularly towards nucleic acids, making it an invaluable tool for mapping subcellular transcriptomes.[3] This guide will provide a detailed exploration of this compound, from its fundamental properties to its practical applications in research and its emerging role in the pharmaceutical industry.

Chemical and Physical Properties

This compound, systematically named N-(4-aminophenethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide, is a derivative of biotin (Vitamin B7).[4] Its structure integrates the biotin moiety, essential for strong binding to avidin and streptavidin, with an aniline functional group that serves as a substrate for enzymatic oxidation.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₆N₄O₂S | [4] |

| Molecular Weight | 362.49 g/mol | |

| Appearance | White to beige powder | |

| Solubility | Soluble in DMSO (e.g., 2 mg/mL) | |

| Storage | 2-8°C, protect from light |

Synthesis of this compound

The synthesis of this compound is typically achieved through the coupling of biotin with 4-aminophenethylamine. A common method involves a carbodiimide-mediated reaction, which facilitates the formation of an amide bond between the carboxylic acid of biotin and the amino group of aniline.

A general synthesis workflow is as follows:

-

Activation of Biotin: Biotin's carboxylic acid group is activated, often using a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).

-

Coupling Reaction: The activated biotin is then reacted with 4-aminophenethylamine in a suitable organic solvent, such as dimethylformamide (DMF).

-

Purification: The final product, this compound, is purified from the reaction mixture using techniques like column chromatography or high-performance liquid chromatography (HPLC) to ensure high purity for research applications.

Applications in Research

The primary application of this compound is in proximity labeling, a technique used to map the spatial organization of biomolecules in their native cellular environment.

APEX2-Mediated Proximity Labeling

APEX2 is an engineered peroxidase that, in the presence of hydrogen peroxide (H₂O₂), catalyzes the oxidation of substrates like this compound into short-lived, highly reactive radicals. These radicals then covalently bind to nearby biomolecules within a nanometer-scale radius. The biotin tag allows for the subsequent enrichment of these labeled molecules using streptavidin affinity purification, followed by identification and quantification through mass spectrometry (for proteins) or next-generation sequencing (for RNA).

The aniline moiety in this compound has been shown to confer superior labeling efficiency for nucleic acids compared to the traditionally used biotin-phenol.

Quantitative Comparison with Biotin-Phenol

Several studies have demonstrated the enhanced performance of this compound in APEX2-mediated labeling, particularly for RNA.

| Comparison Metric | This compound vs. Biotin-Phenol | Target Biomolecule | Reference |

| Labeling Efficiency | ~3-fold higher | RNA | |

| Dot Blot Signal | ~25-fold higher | RNA | |

| Substrate Preference | Strongest signal for RNA and DNA labeling | RNA, DNA | |

| Substrate Preference | Most efficient for protein labeling | Protein |

This enhanced reactivity towards nucleic acids makes this compound the probe of choice for studies aiming to map the subcellular transcriptome, such as identifying RNAs localized to specific organelles or membraneless compartments.

Role in Drug Development

The ability of this compound-based proximity labeling to map protein and RNA interaction networks in a native cellular context has significant implications for drug discovery and development.

Target Identification and Validation

A critical step in drug development is the identification and validation of molecular targets that are causally linked to a disease. Proximity labeling with this compound can be employed to:

-

Identify Binding Partners of a Drug Target: By fusing APEX2 to a protein of interest, researchers can identify its interaction partners in an unbiased manner. This can reveal novel components of signaling pathways and potential new drug targets.

-

Elucidate Drug Mechanism of Action: Changes in the interactome of a target protein upon treatment with a drug candidate can provide insights into the drug's mechanism of action.

-

Discover Off-Target Effects: Proximity labeling can also be used to identify unintended binding partners of a drug, helping to predict potential side effects.

While specific case studies detailing the use of this compound in advancing a drug candidate through the development pipeline are not yet widely published, the application of proximity labeling in this area is a rapidly growing field. Biotin-labeled probes, in general, are increasingly used for target identification of bioactive natural products and other small molecules.

Experimental Protocols

This section provides a detailed methodology for a key experiment utilizing this compound: APEX2-mediated proximity labeling of RNA in cultured mammalian cells.

APEX2-Mediated RNA Proximity Labeling

Objective: To identify RNAs in close proximity to a protein of interest (POI) in living cells.

Materials:

-

Mammalian cell line expressing POI-APEX2 fusion protein

-

Cell culture medium and supplements

-

This compound (stock solution in DMSO)

-

Hydrogen peroxide (H₂O₂)

-

Quenching solution (e.g., sodium azide, sodium ascorbate, Trolox)

-

Cell lysis buffer (e.g., TRIzol)

-

Streptavidin-coated magnetic beads

-

RNA purification kit

-

Reagents for downstream analysis (e.g., qRT-PCR, RNA-seq library preparation)

Protocol:

-

Cell Culture and Induction:

-

Plate the cells expressing the POI-APEX2 fusion protein and allow them to adhere and grow to the desired confluency.

-

If the expression of the fusion protein is inducible, add the appropriate inducer and incubate for the optimal time to achieve desired expression levels.

-

-

This compound Labeling:

-

Pre-warm the cell culture medium.

-

Prepare the labeling solution by adding this compound to the pre-warmed medium to a final concentration of 0.5-2.5 mM.

-

Remove the old medium from the cells and add the this compound containing medium.

-

Incubate the cells for 30-60 minutes at 37°C to allow for the uptake of the probe.

-

-

Initiation of Labeling Reaction:

-

Prepare a fresh solution of H₂O₂ in PBS at the desired final concentration (typically 0.5-1 mM).

-

Add the H₂O₂ solution to the cells and incubate for a short period (e.g., 1-3 minutes) at room temperature. This step initiates the APEX2-catalyzed generation of this compound radicals and subsequent labeling of proximal RNAs.

-

-

Quenching the Reaction:

-

Aspirate the labeling solution.

-

Immediately add an excess of ice-cold quenching solution to the cells to stop the reaction.

-

Wash the cells multiple times with the quenching solution to remove any remaining reactants.

-

-

Cell Lysis and RNA Extraction:

-

Lyse the cells directly in the culture dish using a suitable lysis reagent like TRIzol.

-

Scrape the cells and collect the lysate.

-

Proceed with total RNA extraction according to the manufacturer's protocol. It is crucial to include a DNase treatment step to remove any biotinylated DNA.

-

-

Enrichment of Biotinylated RNA:

-

Resuspend streptavidin-coated magnetic beads in a binding buffer.

-

Add the purified total RNA to the beads and incubate with rotation to allow the biotinylated RNA to bind to the streptavidin.

-

Wash the beads several times with appropriate wash buffers to remove non-specifically bound RNA.

-

-

Elution and Downstream Analysis:

-

Elute the biotinylated RNA from the beads using a suitable elution buffer (e.g., containing free biotin or by heat treatment).

-

The enriched RNA can then be analyzed by qRT-PCR to validate the enrichment of known proximal RNAs or by RNA-sequencing to identify the complete subcellular transcriptome.

-

Visualizations

APEX2-Mediated Proximity Labeling Workflow

Caption: Workflow of APEX2-mediated proximity labeling using this compound.

Logical Relationship of Proximity Labeling Componentsdot

References

- 1. APEX Peroxidase-Catalyzed Proximity Labeling and Multiplexed Quantitative Proteomics | Springer Nature Experiments [experiments.springernature.com]

- 2. Proximity labeling - Wikipedia [en.wikipedia.org]

- 3. Molecular Spatiomics by Proximity Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Target discovery-directed pharmacological mechanism elucidation of bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]

Biotin-Aniline: A Comprehensive Technical Guide for Proximity-Based Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-Aniline, also known as N-(4-aminophenethyl)-biotinamide, is a derivative of biotin (Vitamin B7) that has emerged as a critical tool in molecular biology, particularly in the field of proximity-dependent labeling.[1] This in-depth guide provides a comprehensive overview of the chemical structure, properties, synthesis, and application of this compound, with a focus on its use in Ascorbate Peroxidase (APEX)-mediated labeling of nucleic acids and proteins. Its enhanced reactivity compared to other substrates makes it a superior probe for mapping the spatial organization of biomolecules within living cells.[1][2]

Chemical Structure and Properties

This compound combines the high-affinity binding of the biotin moiety to streptavidin and avidin with the reactive aniline group. This unique structure allows for its use in enzyme-catalyzed radical-based coupling reactions, which are fundamental to proximity labeling techniques.[1]

The chemical structure of this compound is as follows:

IUPAC Name: 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(4-aminophenyl)ethyl]pentanamide[3]

Quantitative Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₂₆N₄O₂S | |

| Molecular Weight | 362.49 g/mol | |

| CAS Number | 769933-15-5 | |

| Appearance | White to off-white solid powder | |

| Density | ~1.2 g/cm³ | |

| Solubility | DMSO: ~250 mg/mL (requires sonication) | |

| Storage Conditions | Store at -20°C, protected from light. |

Synthesis and Purification

The synthesis of this compound is typically achieved through the coupling of biotin's carboxylic acid group with the amine group of 4-aminophenethylamine. This is a standard amidation reaction often facilitated by a coupling agent.

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as coupling agents.

Materials:

-

Biotin

-

4-Aminophenethylamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., DCM/Methanol gradient)

Procedure:

-

Activation of Biotin: In a round-bottom flask, dissolve biotin (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF. Cool the solution to 0°C in an ice bath.

-

Add EDC (1.2 equivalents) to the solution and stir at 0°C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 4 hours.

-

Coupling Reaction: In a separate flask, dissolve 4-aminophenethylamine (1 equivalent) in anhydrous DMF.

-

Slowly add the activated biotin solution to the 4-aminophenethylamine solution.

-

Stir the reaction mixture at room temperature overnight.

-

Work-up: Quench the reaction by adding water.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a DCM/Methanol gradient to yield pure this compound.

Experimental Protocol: Purification by Reverse-Phase HPLC

For high-purity this compound required for sensitive applications, reverse-phase high-performance liquid chromatography (RP-HPLC) is the preferred method of purification.

Instrumentation and Reagents:

-

Preparative RP-HPLC system with a UV detector

-

C18 column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Sample dissolved in a minimal amount of DMF or DMSO

Procedure:

-

Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Inject the dissolved crude this compound onto the column.

-

Elute the compound using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

-

Monitor the elution at a suitable wavelength (e.g., 254 nm or 280 nm).

-

Collect the fractions corresponding to the this compound peak.

-

Confirm the purity of the collected fractions by analytical RP-HPLC.

-

Pool the pure fractions and lyophilize to obtain the final product.

Application in Proximity-Dependent Labeling: APEX-Seq

This compound is a highly effective substrate for the engineered ascorbate peroxidase APEX2 in a technique called APEX-Seq, which is used to map RNA-protein interactions and determine the subcellular transcriptome. In the presence of hydrogen peroxide (H₂O₂), APEX2 catalyzes the oxidation of this compound to a short-lived, reactive phenoxyl radical, which then covalently labels nearby biomolecules, including RNA and proteins.

Experimental Protocol: APEX-Seq using this compound

This protocol outlines the key steps for performing an APEX-Seq experiment in cultured mammalian cells.

Materials:

-

Mammalian cells expressing a localized APEX2 fusion protein

-

This compound stock solution (e.g., 500 mM in DMSO)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 30% w/w)

-

Quenching solution (e.g., 10 mM sodium ascorbate, 10 mM Trolox, and 10 mM sodium azide in PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Streptavidin-coated magnetic beads

-

RNA purification kit

-

Reagents for library preparation and next-generation sequencing

Procedure:

-

Cell Culture and Induction: Culture cells expressing the APEX2 fusion protein to the desired confluency. If the expression is inducible, add the inducer and incubate for the appropriate time.

-

This compound Incubation: Replace the culture medium with fresh medium containing this compound at a final concentration of 0.5-2.5 mM. Incubate for 30 minutes at 37°C.

-

Labeling Reaction: Add H₂O₂ to the medium to a final concentration of 0.5-1 mM. Incubate for exactly 1 minute at room temperature.

-

Quenching: Immediately aspirate the medium and wash the cells three times with ice-cold quenching solution to stop the labeling reaction.

-

Cell Lysis: Lyse the cells using an appropriate lysis buffer containing RNase inhibitors.

-

RNA Extraction: Extract total RNA from the cell lysate using a standard RNA purification kit.

-

Enrichment of Biotinylated RNA: Incubate the total RNA with streptavidin-coated magnetic beads to capture the biotinylated RNA.

-

Wash the beads extensively to remove non-biotinylated RNA.

-

Elute the biotinylated RNA from the beads.

-

Library Preparation and Sequencing: Prepare a sequencing library from the enriched RNA and perform next-generation sequencing.

-

Data Analysis: Analyze the sequencing data to identify the RNAs that were in proximity to the APEX2 fusion protein.

Conclusion

This compound has proven to be a valuable and highly efficient probe for proximity-dependent labeling studies. Its enhanced reactivity with nucleic acids makes it particularly well-suited for APEX-Seq experiments aimed at mapping the subcellular transcriptome. The detailed protocols provided in this guide offer a starting point for researchers and drug development professionals to utilize this compound in their own experimental workflows, paving the way for new discoveries in the spatial organization of cellular processes.

References

Biotin-Aniline: A Technical Guide to its Mechanisms of Action in Bioconjugation

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin-aniline is a versatile chemical probe that has gained significant traction in the fields of chemical biology and drug development. Its unique reactivity allows for two primary, powerful applications: the peroxidase-mediated proximity labeling of nucleic acids and the aniline-catalyzed oxime ligation for tagging glycoproteins. This guide provides an in-depth exploration of these mechanisms, presenting detailed experimental protocols, quantitative data, and visual workflows to empower researchers in leveraging this tool for their studies. This compound's enhanced reactivity with nucleic acids makes it a superior substrate for APEX2-mediated labeling, enabling precise spatial transcriptomics.[1][2] Furthermore, its role as a catalyst in oxime ligation facilitates the efficient and specific labeling of glycoproteins on living cells under physiological conditions.[3][4][5] This document serves as a comprehensive resource for understanding and implementing this compound-based methodologies in research and therapeutic development.

Introduction

Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in life sciences, primarily due to the high-affinity interaction between biotin and (strept)avidin. This interaction allows for the robust detection, purification, and tracking of biomolecules. This compound, a derivative of biotin, expands the utility of this system by introducing an aniline moiety, which imparts distinct reactive properties. This guide will dissect the two principal mechanisms through which this compound functions, providing both the theoretical underpinnings and practical guidance for its application.

Mechanism 1: APEX2-Mediated Proximity Labeling of Nucleic Acids

The engineered ascorbate peroxidase APEX2 has become a powerful tool for mapping the spatial organization of biomolecules within living cells. In the presence of hydrogen peroxide (H₂O₂), APEX2 catalyzes the oxidation of biotin-containing substrates into short-lived, reactive radicals that covalently label nearby biomolecules. While biotin-phenol has been traditionally used for protein labeling, this compound has emerged as a superior substrate for the labeling of nucleic acids, particularly RNA.

The Chemical Principle

The mechanism involves the APEX2-catalyzed oxidation of this compound to a reactive this compound radical. This radical is highly reactive and can covalently bind to electron-rich moieties on nearby biomolecules. Notably, this radical demonstrates a significantly higher reactivity towards nucleic acids compared to the phenoxyl radical generated from biotin-phenol. This enhanced reactivity is particularly pronounced for RNA, making this compound the probe of choice for transcriptome mapping within specific subcellular compartments.

Quantitative Data

The efficiency of this compound in labeling nucleic acids has been quantitatively compared to the more traditional biotin-phenol substrate.

| Substrate | Target Biomolecule | Fold Increase in Labeling Efficiency (vs. Biotin-Phenol) | Reference |

| This compound | RNA | ~25-fold | |

| This compound | RNA | ~3-fold |

Experimental Protocol: APEX2-Mediated RNA Labeling in Mammalian Cells

This protocol is adapted from established methods for APEX2-mediated proximity labeling.

Materials:

-

Mammalian cells expressing the APEX2 fusion protein targeted to the desired subcellular location.

-

This compound (stock solution in DMSO).

-

Hydrogen peroxide (H₂O₂).

-

Quenching solution (e.g., sodium azide, sodium ascorbate, Trolox).

-

Cell lysis buffer.

-

Streptavidin-coated magnetic beads.

-

RNA extraction kit.

Procedure:

-

Cell Culture and Induction: Culture the cells expressing the APEX2 fusion protein to the desired confluency. If the expression is inducible, add the appropriate inducer.

-

This compound Incubation: Pre-incubate the cells with 0.5 mM this compound for 30-60 minutes at 37°C.

-

Labeling Reaction: Initiate the labeling reaction by adding H₂O₂ to a final concentration of 1 mM. Incubate for 1 minute at room temperature.

-

Quenching: Immediately quench the reaction by removing the H₂O₂ solution and adding an ice-cold quenching solution.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells using a suitable lysis buffer.

-

Enrichment of Biotinylated RNA: Incubate the cell lysate with streptavidin-coated magnetic beads to capture the biotinylated RNA.

-

RNA Extraction: Wash the beads extensively and elute the captured RNA. Proceed with RNA purification using a standard RNA extraction kit.

-

Downstream Analysis: The purified RNA can be analyzed by RT-qPCR, RNA sequencing, or other transcriptomic methods.

Visualization of the APEX2 Labeling Workflow

Caption: Workflow for APEX2-mediated proximity labeling of RNA using this compound.

Mechanism 2: Aniline-Catalyzed Oxime Ligation for Glycoprotein Labeling

The second key mechanism of action for this compound, or more accurately, the aniline functional group, is its role as a catalyst in oxime ligation. This bioorthogonal reaction is widely used for the specific labeling of glycoproteins on the surface of living cells.

The Chemical Principle

This method typically involves two steps:

-

Aldehyde Generation: Mild oxidation of cell surface sialic acids using sodium periodate (NaIO₄) generates aldehyde groups.

-

Oxime Ligation: The newly formed aldehydes are then reacted with an aminooxy-biotin probe. Aniline acts as a nucleophilic catalyst, dramatically accelerating the rate of this oxime ligation reaction at neutral pH. This allows for efficient labeling with low concentrations of the biotin probe, which is crucial for maintaining cell viability.

Quantitative Data

The catalytic effect of aniline on oxime ligation has been quantified, demonstrating a significant rate enhancement.

| Reactants | Catalyst | Second-Order Rate Constant (k₁) (M⁻¹s⁻¹) | pH | Reference |

| Aminooxyacetyl-peptide + Benzaldehyde | None | 2.6 ± 0.1 | 7 | |

| Aminooxyacetyl-peptide + Benzaldehyde | 10 mM Aniline | 190 ± 10 | 7 | |

| Aminooxyacetyl-peptide + Benzaldehyde | 100 mM Aniline | 2000 ± 100 | 7 |

Experimental Protocol: Glycoprotein Labeling on Live Cells

This protocol is based on the PAL (Periodate-Aniline-Ligation) method.

Materials:

-

Live cells in suspension or adherent.

-

Sodium periodate (NaIO₄).

-

Aminooxy-biotin.

-

Aniline.

-

Labeling buffer (e.g., PBS, pH 6.7).

-

Quenching solution (e.g., glycerol).

-

Streptavidin-conjugated fluorophore for detection (e.g., DTAF-streptavidin).

Procedure:

-

Cell Preparation: Wash the cells with a suitable buffer.

-

Periodate Oxidation: Resuspend the cells in ice-cold labeling buffer containing 1 mM NaIO₄. Incubate on ice for 15-30 minutes.

-

Quenching: Quench the oxidation reaction by adding glycerol to a final concentration of 1 mM.

-

Washing: Wash the cells to remove residual periodate and glycerol.

-

Aniline-Catalyzed Ligation: Resuspend the cells in labeling buffer containing 100 µM aminooxy-biotin and 10 mM aniline. Incubate at 4°C for 60-90 minutes.

-

Washing: Wash the cells to remove unreacted reagents.

-

Detection: The biotinylated glycoproteins can be detected by flow cytometry or fluorescence microscopy after staining with a streptavidin-conjugated fluorophore.

Visualization of the Glycoprotein Labeling Workflow

Caption: Workflow for labeling cell surface glycoproteins via aniline-catalyzed oxime ligation.

Applications in Drug Development

The specific and efficient labeling capabilities afforded by this compound have significant implications for drug development:

-

Target Identification and Validation: APEX2-mediated labeling with this compound can be used to identify the RNA binding partners of a drug target or to map the transcriptome of specific cellular compartments affected by a drug.

-

Antibody-Drug Conjugates (ADCs): The aniline-catalyzed oxime ligation provides a robust method for conjugating drugs to antibodies through their glycosylated regions, offering a site-specific conjugation strategy that can preserve the antigen-binding affinity of the antibody.

-

High-Throughput Screening: this compound-based labeling can be integrated into high-throughput screening platforms to identify compounds that modulate protein-RNA interactions or alter cell surface glycosylation patterns.

Conclusion

This compound is a powerful and versatile tool for researchers in both academic and industrial settings. Its dual mechanisms of action—as a superior substrate for APEX2-mediated nucleic acid labeling and as a catalyst for efficient oxime ligation—provide a broad range of applications for probing and manipulating biological systems. The detailed protocols and quantitative data presented in this guide are intended to facilitate the adoption and optimization of this compound-based methodologies, ultimately accelerating discovery and innovation in life sciences and drug development.

References

- 1. Expanding APEX2 Substrates for Proximity-Dependent Labeling of Nucleic Acids and Proteins in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scispace.com [scispace.com]

- 4. High-efficiency labeling of sialylated glycoproteins on living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Proximity Labeling with Biotin-Aniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proximity labeling (PL) has emerged as a powerful technology for mapping the spatial organization of proteins and nucleic acids within their native cellular environment. By employing an engineered enzyme fused to a protein of interest, PL enables the biotinylation of nearby molecules, which can then be isolated and identified by mass spectrometry or sequencing. This technique is particularly valuable for studying transient or weak interactions and for characterizing the composition of cellular compartments that are difficult to purify through traditional biochemical methods.

This guide provides a comprehensive overview of proximity labeling using Biotin-Aniline, a versatile probe for the peroxidase-based PL enzyme APEX2. This compound has shown particular promise for the efficient labeling of nucleic acids, offering advantages over the more commonly used Biotin-Phenol. We will delve into the core principles of this technique, provide detailed experimental protocols, present available quantitative data, and visualize key workflows and pathways.

Core Principles of APEX2-Mediated Proximity Labeling

The APEX2-mediated proximity labeling workflow relies on a genetically engineered ascorbate peroxidase (APEX2) that is fused to a protein of interest.[1] In the presence of hydrogen peroxide (H₂O₂), APEX2 catalyzes the oxidation of a small molecule probe, such as this compound, into a short-lived, highly reactive radical intermediate.[2][3] This radical then covalently labels electron-rich amino acid residues (like tyrosine) on proteins and nucleic acids within a nanometer-scale radius of the APEX2 enzyme.[3][4] The resulting biotinylated molecules can be specifically captured using streptavidin-based affinity purification for downstream analysis.

The key steps in an APEX2-mediated proximity labeling experiment are:

-

Expression of the APEX2-fusion protein: A gene encoding the protein of interest fused to APEX2 is introduced into the cells.

-

Incubation with this compound: The cells are incubated with the cell-permeable this compound probe.

-

Initiation of labeling: A brief treatment with H₂O₂ activates APEX2, generating the reactive this compound radicals.

-

Quenching the reaction: The labeling reaction is rapidly stopped using a quenching solution.

-

Cell lysis and affinity purification: The cells are lysed, and the biotinylated molecules are enriched using streptavidin-coated beads.

-

Downstream analysis: The enriched proteins are identified by mass spectrometry, and nucleic acids are identified by sequencing.

Data Presentation: Quantitative Comparison of Probes

While Biotin-Phenol has been the standard probe for APEX2-mediated protein labeling, this compound has demonstrated superior performance for the labeling of nucleic acids.

| Probe Comparison for RNA Labeling | Labeling Efficiency | Reference |

| This compound vs. Biotin-Phenol | This compound is approximately 3-fold more efficient for RNA labeling with APEX2. |

| Template for Quantitative Proteomics Comparison | This compound | Biotin-Phenol |

| Total Protein Yield (µg) from Pulldown | User-defined value | User-defined value |

| Number of Identified Proteins (MS) | User-defined value | User-defined value |

| Total Peptide-Spectrum Matches (PSMs) | User-defined value | User-defined value |

Experimental Protocols

This section provides a detailed methodology for APEX2-mediated proximity labeling with this compound, adapted from established protocols for Biotin-Phenol.

Generation of APEX2 Fusion Constructs and Stable Cell Lines

-

Vector Construction: Clone the gene of interest into a mammalian expression vector containing the APEX2 sequence. The APEX2 tag can be fused to either the N- or C-terminus of the protein of interest. A flexible linker (e.g., (GGGGS)x3) should be included between the protein of interest and APEX2 to ensure proper folding and function of both moieties.

-

Transfection and Stable Cell Line Generation: Transfect the expression vector into the desired cell line using a suitable transfection reagent. Select for stable expression using an appropriate antibiotic. It is crucial to establish a control cell line expressing a non-targeted (e.g., cytosolic) APEX2 to distinguish specific proximal partners from non-specific background.

Optimization of Labeling Conditions

-

Titration of this compound and H₂O₂: To achieve optimal labeling with minimal cytotoxicity, it is essential to titrate the concentrations of this compound and H₂O₂.

-

This compound: Test a range of concentrations from 250 µM to 1 mM. Incubate the cells with this compound for 30-60 minutes before adding H₂O₂.

-

H₂O₂: Test a range of concentrations from 100 µM to 1 mM for a fixed duration (e.g., 1 minute).

-

-

Assessment of Labeling Efficiency: Following the labeling reaction, lyse the cells and perform a western blot using streptavidin-HRP to visualize the extent of biotinylation at different substrate concentrations. Optimal conditions will show robust biotinylation with minimal cell death.

Proximity Labeling Experiment

-

Cell Culture: Plate the stable cell line expressing the APEX2-fusion protein and the control cell line.

-

This compound Incubation: Replace the culture medium with fresh medium containing the optimized concentration of this compound and incubate for 30-60 minutes at 37°C.

-

Labeling Reaction: Add H₂O₂ to the final optimized concentration and incubate for 1 minute at room temperature.

-

Quenching: Immediately aspirate the medium and add a quenching solution (e.g., 10 mM sodium ascorbate, 10 mM sodium azide, and 1 mM Trolox in PBS) to stop the reaction. Wash the cells three times with the quenching solution.

Cell Lysis and Protein Extraction

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Sonicate the lysate to shear chromatin and reduce viscosity.

-

Clarify the lysate by centrifugation to remove cell debris.

Affinity Purification of Biotinylated Proteins

-

Incubate the cleared lysate with streptavidin-coated magnetic beads for 1-2 hours at 4°C with gentle rotation.

-

Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins. A typical wash series includes:

-

High salt buffer (e.g., 2% SDS in PBS)

-

RIPA buffer

-

Urea buffer (e.g., 2 M urea in 10 mM Tris-HCl, pH 8.0)

-

PBS

-

-

Elution: Elute the biotinylated proteins from the beads. For mass spectrometry, this is often achieved by on-bead digestion with trypsin. Alternatively, proteins can be eluted by boiling in SDS-PAGE sample buffer.

Mass Spectrometry Analysis

-

Sample Preparation: The eluted peptides from the on-bead digestion are desalted and prepared for mass spectrometry.

-

LC-MS/MS: Analyze the peptide mixture using a high-resolution mass spectrometer.

-

Data Analysis: The raw mass spectrometry data is processed using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins. The data from the experimental sample is compared to the control sample to identify proteins that are significantly enriched in proximity to the protein of interest.

Mandatory Visualizations

Experimental Workflow

Signaling Pathway Example: GPCR Signaling

The following diagram illustrates a generic G-protein coupled receptor (GPCR) signaling pathway that can be investigated using proximity labeling with this compound. By fusing APEX2 to the GPCR, researchers can identify proximal proteins involved in signaling, such as G-proteins, kinases, and arrestins. While this is a representative pathway, specific protein-protein interactions identified would depend on the GPCR and cellular context.

Conclusion

Proximity labeling with this compound and APEX2 is a powerful and versatile technique for exploring the spatial organization of the proteome and transcriptome in living cells. Its enhanced efficiency for nucleic acid labeling makes it a particularly valuable tool for studying RNA-protein interactions and the composition of ribonucleoprotein complexes. While direct quantitative comparisons with Biotin-Phenol for proteomics are still emerging, the fundamental principles and protocols outlined in this guide provide a solid foundation for researchers to successfully implement this technology. As the field of spatial proteomics continues to evolve, the application of novel probes like this compound will undoubtedly lead to new discoveries in cell biology and drug development.

References

An In-depth Technical Guide to APEX2-Mediated Biotinylation: Principles, Protocols, and Applications

Introduction to APEX2-Mediated Biotinylation

APEX2-mediated biotinylation is a powerful proximity labeling (PL) technique used to identify proteins and RNA molecules in the immediate vicinity of a protein of interest within living cells.[1] This method utilizes an engineered ascorbate peroxidase, APEX2, which can be fused to a specific protein, effectively creating a molecular "spotlight" that illuminates its microenvironment.[2] The key advantage of APEX2 lies in its rapid labeling kinetics, allowing for the capture of transient and dynamic molecular interactions with high temporal and spatial resolution.[3] This technical guide provides a comprehensive overview of the APEX2 methodology, from its core principles to detailed experimental protocols and applications in research and drug development.

Core Principles and Mechanism

The APEX2 enzyme, a monomeric 28 kDa protein, was developed through directed evolution of soybean ascorbate peroxidase. It catalyzes the hydrogen peroxide (H₂O₂)-dependent oxidation of biotin-phenol (BP) into a short-lived but highly reactive biotin-phenoxyl radical. These radicals have a half-life of less than 1 millisecond and a labeling radius of approximately 20 nanometers.

The process begins with the expression of a fusion protein consisting of the protein of interest and APEX2 in cells. These cells are then incubated with a cell-permeable biotin-phenol substrate. Upon the addition of a brief pulse of hydrogen peroxide, APEX2 is activated and generates biotin-phenoxyl radicals. These radicals covalently attach to electron-rich amino acid residues, such as tyrosine, on nearby proteins. The biotinylated proteins can then be enriched using streptavidin-based affinity purification and identified by mass spectrometry.

Quantitative Data Summary

The efficiency and specificity of APEX2-mediated biotinylation are influenced by several key parameters. The following tables summarize important quantitative data gathered from various studies to guide experimental design.

Table 1: Key Performance Metrics of APEX2-Mediated Biotinylation

| Parameter | Value | References |

| Labeling Radius | ~20 nm | |

| Labeling Time | 1 minute | |

| Half-life of Biotin-Phenoxyl Radical | < 1 ms |

Table 2: Optimized Reagent Concentrations for APEX2 Labeling

| Reagent | General Concentration | Optimized for Confluent MDCK-II Cells | References |

| Biotin-Phenol (BP) | 500 µM | 2.5 mM | |

| Hydrogen Peroxide (H₂O₂) | 1 mM | 0.1 - 0.5 mM | |

| BP Incubation Time | 30 minutes | 30 minutes | |

| H₂O₂ Reaction Time | 1 minute | 1 minute |

Detailed Experimental Protocols

This section provides a generalized, step-by-step protocol for a typical APEX2 proximity labeling experiment in cultured mammalian cells. Optimization of specific steps may be required for different cell types and proteins of interest.

Generation of APEX2 Fusion Constructs and Stable Cell Lines

-

Cloning: The coding sequence of the protein of interest is cloned into a mammalian expression vector containing the APEX2 gene, creating a fusion construct. A flexible linker, such as (Gly-Gly-Gly-Ser)₃, is often included between the protein of interest and APEX2 to ensure proper folding and function of both moieties.

-

Transfection and Selection: The APEX2 fusion construct is transfected into the desired cell line using standard transfection methods. For stable expression, cells are selected using an appropriate antibiotic.

-

Expression Validation: The expression and correct subcellular localization of the APEX2 fusion protein are confirmed by Western blotting and immunofluorescence microscopy, respectively.

APEX2-Mediated Biotinylation in Live Cells

-

Cell Culture: Plate the stable cell line expressing the APEX2 fusion protein and allow the cells to reach the desired confluency.

-

Biotin-Phenol Incubation: Warm the biotin-phenol stock solution to room temperature. Dilute the biotin-phenol in the cell culture medium to a final concentration of 500 µM (or the optimized concentration for your cell type). Replace the existing medium with the biotin-phenol-containing medium and incubate the cells for 30 minutes at 37°C.

-

Hydrogen Peroxide Treatment: Prepare a fresh solution of hydrogen peroxide in cell culture medium at a final concentration of 1 mM (or the optimized concentration). Add the hydrogen peroxide solution to the cells and incubate for exactly 1 minute at room temperature to initiate the biotinylation reaction.

-

Quenching: Immediately stop the reaction by aspirating the medium and adding a quenching solution (e.g., PBS containing 10 mM sodium azide, 10 mM sodium ascorbate, and 5 mM Trolox). Wash the cells three times with the quenching solution.

Cell Lysis and Protein Extraction

-

Lysis: Lyse the cells on ice using a lysis buffer containing protease and phosphatase inhibitors (e.g., RIPA buffer).

-

Sonication: Sonicate the cell lysate to shear genomic DNA and ensure complete lysis.

-

Clarification: Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant containing the biotinylated proteins.

Affinity Purification of Biotinylated Proteins

-

Streptavidin Bead Preparation: Wash streptavidin-coated magnetic beads with the lysis buffer.

-

Incubation: Add the clarified cell lysate to the prepared streptavidin beads and incubate with rotation for 1-2 hours at 4°C to allow the biotinylated proteins to bind to the beads.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with a series of stringent wash buffers (e.g., high salt buffer, urea buffer) to remove non-specifically bound proteins.

-

Elution: Elute the biotinylated proteins from the streptavidin beads using a buffer containing a high concentration of biotin or by boiling in SDS-PAGE sample buffer.

Sample Preparation for Mass Spectrometry

-

In-solution or On-bead Digestion: The enriched biotinylated proteins can be digested into peptides either after elution or directly on the streptavidin beads. Trypsin is commonly used for this purpose.

-

Peptide Cleanup: The resulting peptides are desalted and cleaned up using C18 spin columns.

-

LC-MS/MS Analysis: The purified peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

Applications in Signaling Pathway Elucidation

APEX2's high temporal resolution makes it an ideal tool for studying dynamic signaling pathways. By performing the biotinylation reaction at different time points after a stimulus, researchers can map the changing protein-protein interactions within a signaling cascade.

G-Protein Coupled Receptor (GPCR) Signaling

APEX2 has been successfully used to track the signaling and internalization of GPCRs, such as the angiotensin II type 1 receptor (AT1R). The following diagram illustrates a simplified workflow for studying GPCR signaling using APEX2.

Caption: Workflow for APEX2-mediated analysis of GPCR signaling.

B-Cell Receptor (BCR) Signaling

APEX2 has also been employed to investigate the dynamic protein environment of the B-cell receptor (BCR) upon activation. By targeting APEX2 to lipid rafts, where the BCR translocates upon activation, researchers can identify proteins involved in the early stages of B-cell signaling. The diagram below depicts a simplified representation of key events in BCR signaling that can be studied with APEX2.

Caption: APEX2-based mapping of early B-cell receptor signaling events.

Applications in Drug Discovery

The ability of APEX2 to map protein-protein interactions in a native cellular context makes it a valuable tool for drug discovery and development.

-

Target Identification and Validation: APEX2 can be used to identify novel binding partners of a drug target, providing insights into its mechanism of action and potential off-target effects. By comparing the proximal proteome of a target protein in the presence and absence of a drug candidate, researchers can identify proteins whose interactions are modulated by the compound.

-

Understanding Drug Resistance: APEX2 can be employed to study the changes in the protein interaction network of a drug target in drug-resistant versus drug-sensitive cells. This can help to elucidate the molecular mechanisms underlying drug resistance and identify potential strategies to overcome it.

-

Identifying Biomarkers: By profiling the proximal proteome of a disease-associated protein, APEX2 can help to identify novel biomarkers for disease diagnosis, prognosis, and therapeutic response.

Advantages and Limitations

Advantages:

-

High Temporal Resolution: The 1-minute labeling window allows for the capture of dynamic and transient interactions.

-

High Spatial Resolution: The ~20 nm labeling radius provides a precise map of the protein's immediate microenvironment.

-

In Vivo Labeling: The labeling occurs in living cells, preserving the native cellular architecture and protein complexes.

-

Versatility: APEX2 can be targeted to virtually any subcellular location.

Limitations:

-

H₂O₂ Toxicity: The use of hydrogen peroxide can induce cellular stress and may perturb the system being studied, although the short exposure time minimizes this effect.

-

Biotin-Phenol Permeability: The permeability of biotin-phenol can vary between cell types, potentially affecting labeling efficiency.

-

Requirement for Genetic Modification: The expression of an APEX2 fusion protein is required, which may not be feasible for all systems.

-

Bias towards Tyrosine-rich Proteins: The biotin-phenoxyl radical preferentially labels tyrosine residues, which may lead to a bias in the identified proteins.

Conclusion

APEX2-mediated biotinylation has emerged as a powerful and versatile tool for mapping the spatiotemporal organization of proteomes within living cells. Its ability to capture transient interactions with high resolution has provided unprecedented insights into dynamic cellular processes, such as signaling pathways. As the technology continues to be refined and combined with other advanced techniques, it is poised to play an increasingly important role in basic research and drug discovery, enabling a deeper understanding of the complex molecular machinery of the cell.

References

Biotin-Aniline: A Novel and Superior Substrate for APEX2-Mediated Proximity Labeling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Proximity-dependent biotinylation techniques have revolutionized the study of subcellular proteomes and transcriptomes by enabling the identification of biomolecules in their native cellular environment. The engineered ascorbate peroxidase APEX2, in conjunction with a biotin-conjugated substrate, generates highly reactive radicals that covalently label proximal proteins and nucleic acids. While biotin-phenol (BP) has been the conventional substrate, recent advancements have introduced biotin-aniline (Btn-An) as a novel and, in many aspects, superior alternative. This technical guide provides a comprehensive overview of this compound as an APEX2 substrate, including its advantages, detailed experimental protocols, and comparative data. This compound exhibits significantly higher reactivity towards nucleic acids, making it an exceptional tool for mapping subcellular transcriptomes.

Data Presentation: Quantitative Comparison of APEX2 Substrates

The selection of a suitable substrate is critical for the success of an APEX2 experiment. The following tables summarize the quantitative data comparing the labeling efficiency of this compound with the traditional substrate, biotin-phenol.

| Substrate | Target Biomolecule | Relative Labeling Efficiency (this compound vs. Biotin-Phenol) | Reference |

| This compound | RNA | ~20-25-fold higher | [1] |

| This compound | DNA | Lower than Biotin-Naphthylamine, but higher than Biotin-Phenol | |

| This compound | Proteins | Comparable to Biotin-Phenol |

| APEX2 Substrate | Key Advantages | Primary Applications |

| This compound (Btn-An) | - Significantly higher labeling efficiency for RNA.- Enables robust mapping of subcellular transcriptomes.- Good cell permeability. | - Subcellular transcriptome mapping (APEX-seq).- Identification of RNA-protein interactions.- Live-cell labeling of nucleic acids. |

| Biotin-Phenol (BP) | - Well-established and widely used.- Effective for proteomic mapping. | - Subcellular proteome mapping.- Identification of protein-protein interactions. |

Experimental Protocols

The following protocols are adapted from established APEX2 labeling procedures, with specific considerations for the use of this compound. Optimization of concentrations and incubation times may be necessary for specific cell types and experimental goals.

General Cell Culture and Transfection

-

Culture mammalian cells in an appropriate medium to the desired confluency.

-

Transfect cells with a plasmid encoding the APEX2 enzyme fused to a protein of interest or a localization signal. For stable cell lines, select and expand a clonal population expressing the APEX2 fusion protein at a suitable level.

APEX2 Labeling with this compound

-

Prepare this compound Stock Solution: Dissolve this compound powder in DMSO to a stock concentration of 50 mM. Store at -20°C.

-

Labeling:

-

To living cells, add this compound to the culture medium to a final concentration of 500 µM.

-

Incubate the cells for 30-60 minutes at 37°C to allow for substrate uptake.

-

Initiate the labeling reaction by adding hydrogen peroxide (H₂O₂) to a final concentration of 1 mM.

-

Incubate for 1 minute at room temperature.

-

-

Quenching:

-

Immediately quench the reaction by removing the labeling solution and washing the cells three times with ice-cold quenching buffer (e.g., PBS containing 5 mM Trolox, 10 mM sodium ascorbate, and 10 mM sodium azide).

-

Cell Lysis and Protein/RNA Extraction

-

For Proteomics:

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Sonicate or vortex the lysate to ensure complete cell disruption and shear genomic DNA.

-

Clarify the lysate by centrifugation.

-

-

For Transcriptomics (RNA):

-

Lyse the cells using a TRIzol-based method or a commercial RNA extraction kit, following the manufacturer's instructions.

-

Ensure that the lysis buffer and subsequent steps are performed under RNase-free conditions.

-

Enrichment of Biotinylated Molecules

-

Streptavidin Bead Preparation:

-

Use streptavidin-conjugated magnetic beads.

-

Wash the beads several times with the appropriate wash buffer (e.g., lysis buffer for proteomics, or a high-salt wash buffer for RNA).

-

-

Enrichment:

-

Incubate the cell lysate (for proteomics) or purified total RNA (for transcriptomics) with the prepared streptavidin beads for 1-2 hours at 4°C with gentle rotation.

-

Wash the beads extensively to remove non-specifically bound molecules.

-

For proteomics, a series of washes with high-salt buffer, urea buffer, and finally a buffer compatible with downstream mass spectrometry is recommended.

-

For RNA, use high-salt buffers to disrupt non-specific interactions.

-

-

Downstream Analysis

-

Proteomics (Mass Spectrometry):

-

Elute the biotinylated proteins from the streptavidin beads.

-

Perform in-solution or on-bead tryptic digestion of the eluted proteins.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify and quantify proteins using appropriate database search algorithms.

-

-

Transcriptomics (RNA-Sequencing):

-

Elute the biotinylated RNA from the streptavidin beads.

-

Prepare a cDNA library from the enriched RNA.

-

Perform high-throughput sequencing of the cDNA library.

-

Align the sequencing reads to the reference genome/transcriptome and perform differential expression analysis to identify enriched transcripts.

-

Mandatory Visualizations

Signaling Pathway of APEX2-Mediated Labeling

References

Methodological & Application

Biotin-Aniline Protocol for Proximity Labeling: Application Notes and Detailed Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proximity-dependent labeling (PL) has emerged as a powerful technology for mapping the spatial organization of biomolecules within their native cellular environment. This technique utilizes a promiscuous labeling enzyme, fused to a protein of interest, to generate reactive biotin species that covalently tag nearby proteins and nucleic acids. Among the various PL methods, the engineered ascorbate peroxidase APEX2 has gained prominence due to its high temporal resolution.

Traditionally, biotin-phenol has been the substrate of choice for APEX2-mediated labeling. However, recent advancements have identified biotin-aniline as a superior substrate, particularly for the labeling of nucleic acids.[1][2] this compound exhibits significantly higher reactivity towards RNA, enabling more efficient capture and identification of subcellular transcriptomes.[1][2] This application note provides detailed protocols for the use of this compound in APEX2-mediated proximity labeling, along with comparative data and visualizations to guide researchers in their experimental design.

Principle of APEX2-Mediated Labeling with this compound

The core of the technique lies in the enzymatic activity of APEX2. In the presence of hydrogen peroxide (H₂O₂), APEX2 catalyzes the one-electron oxidation of this compound. This generates a short-lived and highly reactive this compound radical. These radicals diffuse a short distance from the APEX2 enzyme and covalently react with electron-rich residues on nearby biomolecules, including proteins and nucleic acids. The resulting biotinylated molecules can then be enriched using streptavidin-based affinity purification for downstream analysis, such as mass spectrometry for proteomics or next-generation sequencing for transcriptomics (APEX-seq).

Key Advantages of this compound

-

Enhanced RNA Labeling: this compound demonstrates significantly higher efficiency in labeling RNA compared to the conventional biotin-phenol substrate.[1] This leads to a greater yield of biotinylated RNA, improving the sensitivity and depth of subcellular transcriptome mapping.

-

High Spatiotemporal Resolution: The APEX2-catalyzed reaction with this compound is rapid (typically 1 minute), allowing for the capture of dynamic molecular interactions and compositions with high temporal precision.

-

Versatility: The this compound protocol can be applied to various research areas, including the identification of protein-protein interactions, protein-RNA interactions, and the proteomic and transcriptomic profiling of specific cellular compartments.

Quantitative Data Summary

The following tables summarize the comparative performance of this compound and biotin-phenol in APEX2-mediated proximity labeling, based on published data.

| Probe | Relative Labeling Efficiency (RNA) | Relative Labeling Efficiency (DNA) | Relative Labeling Efficiency (Protein) |

| This compound | +++ | ++ | ++ |

| Biotin-Phenol | + | + | +++ |

| Biotin-Naphthylamine | +++ | +++ | + |

Caption: Relative labeling efficiency of different biotin probes for RNA, DNA, and proteins in vitro using purified APEX2. '+' indicates relative signal intensity.

| Target Mitochondrial mRNA | Fold Enrichment (this compound) vs. Cytoplasmic Control (GAPDH) |

| MT-ND1 | ~15-fold |

| MT-ND2 | ~20-fold |

| MT-CO1 | ~100-fold |

| MT-CO2 | ~30-fold |

| MT-ATP6 | ~12-fold |

| MT-CYB | ~10-fold |

Caption: Quantitative RT-PCR analysis showing the enrichment of specific mitochondrial mRNAs following APEX2-mediated labeling with this compound in the mitochondrial matrix of HEK293T cells. Data is presented as fold enrichment relative to the non-targeted cytoplasmic mRNA, GAPDH.

Experimental Protocols

Part 1: General Workflow for APEX2-Mediating Labeling with this compound

This protocol outlines the general steps for performing a proximity labeling experiment using APEX2 and this compound. Specific parameters may need to be optimized for different cell types and experimental goals.

Materials:

-

Cells expressing the APEX2-fusion protein of interest

-

This compound (stock solution in DMSO)

-

Hydrogen peroxide (H₂O₂)

-

Quenching solution (e.g., Trolox, sodium ascorbate, sodium azide)

-

Lysis buffer

-

Streptavidin-coated magnetic beads

Procedure:

-

Cell Culture and Induction: Culture cells expressing the APEX2-fusion protein to the desired confluency. If using an inducible expression system, add the appropriate inducer.

-

This compound Incubation:

-

Pre-warm the cell culture medium.

-

Add this compound to the medium to a final concentration of 500 µM.

-

Incubate the cells for 30 minutes at 37°C.

-

-

Labeling Reaction:

-

Add H₂O₂ to the cell culture medium to a final concentration of 1 mM.

-

Gently swirl the plate to ensure even distribution.

-

Incubate for exactly 1 minute at room temperature.

-

-

Quenching:

-

Immediately aspirate the labeling solution.

-

Add an excess of quenching solution to the cells to stop the reaction.

-

Wash the cells three times with quenching solution.

-

-

Cell Lysis:

-

Lyse the cells using an appropriate lysis buffer containing protease and RNase inhibitors.

-

-

Enrichment of Biotinylated Molecules:

-

Incubate the cell lysate with streptavidin-coated magnetic beads to capture biotinylated proteins and/or RNA.

-

Perform stringent washes to remove non-biotinylated molecules.

-

-

Elution and Downstream Analysis:

-

Elute the biotinylated molecules from the beads.

-

Proceed with downstream analysis (e.g., mass spectrometry for proteomics, or RNA extraction followed by RT-qPCR or sequencing for transcriptomics).

-

Part 2: Detailed Protocol for Subcellular RNA Transcriptome Profiling (APEX-seq)

This protocol provides a more detailed workflow for identifying RNAs in a specific subcellular compartment using APEX2 and this compound.

1. Cell Preparation and Labeling:

- Plate HEK293T cells stably expressing the APEX2-fusion protein targeted to the subcellular compartment of interest (e.g., mitochondrial matrix).

- Incubate cells with 500 µM this compound in cell culture medium for 30 minutes at 37°C.

- Initiate the labeling reaction by adding 1 mM H₂O₂ and incubating for 1 minute at room temperature.

- Quench the reaction by washing three times with a quenching solution (5 mM Trolox, 10 mM sodium ascorbate, and 10 mM sodium azide in PBS).

2. RNA Extraction and Enrichment:

- Lyse the cells and extract total RNA using a commercial kit.

- Treat the RNA sample with DNase I to remove any contaminating DNA.

- Incubate the purified RNA with streptavidin-coated magnetic beads to enrich for biotinylated RNA.

- Perform high-stringency washes to remove non-specifically bound RNA.

3. Validation and Sequencing:

- Validation (Optional but Recommended): Perform RT-qPCR on a small aliquot of the enriched RNA to confirm the enrichment of known localized transcripts and the depletion of non-localized transcripts.

- Library Preparation and Sequencing: Prepare a sequencing library from the enriched RNA and perform next-generation sequencing.

4. Data Analysis:

- Align the sequencing reads to the appropriate reference genome.

- Quantify transcript abundance.

- Compare the transcript abundance in the APEX2-labeled sample to a negative control (e.g., cells not expressing APEX2 or cells expressing a non-localized APEX2) to identify significantly enriched RNAs in the targeted subcellular compartment.

Visualizations

Signaling Pathway Diagram

Caption: APEX2-mediated proximity labeling with this compound.

Experimental Workflow Diagram

Caption: General workflow for the this compound protocol.

Conclusion

The this compound protocol for APEX2-mediated proximity labeling represents a significant advancement for the study of subcellular biomolecular organization, especially for the mapping of transcriptomes. Its superior efficiency in labeling RNA opens up new avenues for investigating the roles of RNA localization in various cellular processes and disease states. By following the detailed protocols and considering the comparative data presented in these application notes, researchers can effectively implement this powerful technique to gain novel insights into their biological questions of interest.

References

Application Notes and Protocols: Biotin-Aniline for RNA Interactome Mapping

Audience: Researchers, scientists, and drug development professionals.

Introduction

Understanding the intricate network of RNA-protein interactions is fundamental to deciphering cellular processes in both health and disease. The spatial organization of these interactions within the cell provides critical context for their function. Proximity-dependent biotinylation techniques, such_as APEX-seq, have emerged as powerful tools for mapping these RNA interactomes in their native cellular environment.[1] Biotin-aniline has been identified as a superior substrate for the APEX2 enzyme in labeling RNA, offering significantly higher reactivity and efficiency compared to the traditionally used biotin-phenol (biotinyl tyramide).[2][3][4][5] This increased efficiency allows for more sensitive and robust capture of RNA-protein interactions, making this compound an invaluable tool for researchers in basic science and drug development.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in APEX2-mediated RNA interactome mapping.

Principle of the Method

The APEX-seq technique leverages a genetically engineered ascorbate peroxidase (APEX2) that can be targeted to specific subcellular compartments or fused to a protein of interest. In the presence of hydrogen peroxide (H₂O₂), APEX2 catalyzes the oxidation of this compound into a short-lived but highly reactive this compound radical. This radical covalently labels proximal biomolecules, including RNAs, within a nanometer-scale radius. The biotinylated RNAs can then be specifically enriched using streptavidin-based affinity purification and identified by high-throughput sequencing. The use of this compound significantly enhances the labeling of RNA, providing a more comprehensive snapshot of the local transcriptome.

Advantages of this compound

-

Enhanced RNA Labeling Efficiency: this compound exhibits significantly higher reactivity towards RNA compared to biotin-phenol, with reports of 3-fold to over 20-fold increases in labeling efficiency. This leads to a more sensitive detection of the local RNA environment.

-

High Spatiotemporal Resolution: The APEX2-catalyzed reaction is rapid (typically 1 minute), allowing for the capture of transient and dynamic RNA interactions with high temporal precision. The short half-life of the this compound radical ensures that labeling is restricted to the immediate vicinity of the APEX2 enzyme, providing high spatial resolution.

-

In Vivo Application: The entire labeling process is performed in living cells, preserving the native cellular context and avoiding artifacts associated with cell lysis-based methods.

Experimental Workflow Overview

The overall workflow for this compound based RNA interactome mapping can be summarized in the following key steps:

-

Cell Line Generation: Establish a stable cell line expressing the APEX2 enzyme fused to a protein of interest or targeted to a specific subcellular location.

-

Cell Culture and Labeling: Culture the cells and induce expression of the APEX2 fusion protein. The cells are then incubated with this compound, followed by a brief treatment with H₂O₂ to initiate the biotinylation reaction.

-

Cell Lysis and RNA Extraction: The reaction is quenched, and the cells are lysed. Total RNA is then extracted from the cell lysate.

-

Enrichment of Biotinylated RNA: The biotinylated RNA is captured from the total RNA population using streptavidin-coated magnetic beads.

-

Library Preparation and Sequencing: The enriched RNA is then used to prepare a cDNA library for high-throughput sequencing.

-

Data Analysis: Sequencing data is analyzed to identify and quantify the enriched RNA species, revealing the composition of the RNA interactome in the targeted cellular region.

Quantitative Data

The use of this compound in APEX-seq allows for the quantitative assessment of RNA enrichment in specific subcellular compartments. The following table summarizes representative data from an experiment mapping the mitochondrial RNA interactome using mito-APEX2 and this compound, demonstrating the high specificity and enrichment achievable with this method.

| Mitochondrial mRNA | Fold Enrichment (vs. Cytoplasmic mRNA) |

| MT-ND1 | 12.3 ± 2.8 |

| MT-ND2 | 25.6 ± 5.1 |

| MT-CO1 | 107.8 ± 31.6 |

| MT-CO2 | 85.4 ± 20.7 |

| MT-ATP6 | 45.9 ± 11.3 |

| MT-ATP8 | 33.1 ± 8.5 |

| MT-CO3 | 92.3 ± 22.8 |

| MT-ND3 | 18.7 ± 4.9 |

| MT-ND4L | 15.2 ± 3.8 |

| MT-ND4 | 68.4 ± 17.1 |

| MT-ND5 | 77.6 ± 19.5 |

| MT-ND6 | 30.1 ± 7.6 |

| MT-CYB | 99.8 ± 24.7 |

Data adapted from Zou et al., Angewandte Chemie, 2019. The data illustrates the significant enrichment of all 13 mitochondrial messenger RNAs relative to a cytoplasmic mRNA marker (GAPDH), with negligible labeling of cytoplasmic RNAs, highlighting the exceptional spatial specificity of the technique.

Experimental Protocols

Protocol 1: APEX2-mediated RNA Labeling in Live Cells using this compound

Materials:

-

HEK293T cells stably expressing the APEX2 fusion protein

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound stock solution (500 mM in DMSO)

-

Hydrogen peroxide (H₂O₂) (100 mM in PBS, freshly prepared)

-

Quenching solution (10 mM sodium azide, 10 mM sodium ascorbate, and 5 mM Trolox in PBS, freshly prepared)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Culture:

-

Plate the HEK293T cells expressing the APEX2 fusion protein on a 10-cm dish and culture until they reach 70-80% confluency.

-

If using an inducible expression system, add the appropriate inducer (e.g., doxycycline) 24 hours prior to the experiment.

-

-

This compound Incubation:

-

Warm the complete cell culture medium to 37°C.

-

Prepare the labeling medium by adding this compound stock solution to the pre-warmed medium to a final concentration of 500 µM.

-

Aspirate the old medium from the cells and wash once with 5 mL of warm PBS.

-

Add 10 mL of the this compound containing labeling medium to the cells.

-

Incubate the cells for 30 minutes at 37°C in a CO₂ incubator.

-

-

APEX2 Labeling Reaction:

-

To initiate the labeling reaction, add H₂O₂ to the medium to a final concentration of 1 mM.

-

Gently swirl the plate to ensure even distribution.

-

Incubate the plate at room temperature for exactly 1 minute.

-

-

Quenching the Reaction:

-

Immediately after 1 minute, aspirate the labeling medium and add 10 mL of ice-cold quenching solution to the plate.

-

Gently swirl the plate and keep it on ice for 1 minute.

-

Aspirate the quenching solution and wash the cells twice with 10 mL of ice-cold PBS.

-

-

Cell Harvesting:

-

Add 1 mL of ice-cold PBS to the plate and scrape the cells using a cell scraper.

-

Transfer the cell suspension to a pre-chilled 1.5 mL microcentrifuge tube.

-

Centrifuge the cells at 500 x g for 3 minutes at 4°C.

-

Carefully remove the supernatant. The cell pellet can be snap-frozen in liquid nitrogen and stored at -80°C or used immediately for RNA extraction.

-

Protocol 2: Enrichment of Biotinylated RNA using Streptavidin Magnetic Beads

Materials:

-

Cell pellet from Protocol 1

-

TRIzol reagent

-

Chloroform

-

Isopropanol

-

75% Ethanol (in RNase-free water)

-

RNase-free water

-

Streptavidin magnetic beads (e.g., Dynabeads™ MyOne™ Streptavidin C1)

-

Binding & Wash (B&W) Buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 M NaCl, 1 mM EDTA)

-

Low Salt Wash Buffer (e.g., 0.15 M NaCl, 20 mM Tris-HCl pH 7.5, 1 mM EDTA)

-

Elution Buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM EDTA)

Procedure:

-

Total RNA Extraction:

-

Lyse the cell pellet by adding 1 mL of TRIzol and vortexing vigorously.

-

Follow the manufacturer's protocol for TRIzol-based RNA extraction using chloroform for phase separation, isopropanol for precipitation, and 75% ethanol for washing.

-

Resuspend the final RNA pellet in 50 µL of RNase-free water.

-

Quantify the RNA concentration using a spectrophotometer.

-

-

Preparation of Streptavidin Beads:

-

Resuspend the streptavidin magnetic beads by vortexing.

-

For each sample, transfer 50 µL of the bead slurry to a new RNase-free 1.5 mL microcentrifuge tube.

-

Place the tube on a magnetic stand to capture the beads and discard the supernatant.

-

Wash the beads three times with 200 µL of B&W Buffer. After the final wash, resuspend the beads in 100 µL of B&W Buffer.

-

-

Binding of Biotinylated RNA:

-

To the extracted total RNA (up to 100 µg), add an equal volume of 2X B&W Buffer to facilitate binding.

-

Heat the RNA solution at 65°C for 5 minutes, then immediately place on ice for 3 minutes.

-

Add the RNA solution to the prepared streptavidin beads.

-

Incubate for 30 minutes at room temperature with gentle rotation.

-

-

Washing:

-

Place the tube on the magnetic stand and discard the supernatant.

-

Wash the beads twice with 500 µL of B&W Buffer.

-

Wash the beads once with 500 µL of Low Salt Wash Buffer.

-

-

Elution of Biotinylated RNA:

-

After the final wash, remove all residual buffer.

-

Add 25 µL of Elution Buffer to the beads and vortex to resuspend.

-

Incubate at room temperature for 2 minutes.

-

Place the tube on the magnetic stand and carefully transfer the supernatant containing the enriched biotinylated RNA to a new RNase-free tube.

-

Repeat the elution step with another 25 µL of Elution Buffer and combine the eluates.

-

The enriched RNA is now ready for downstream applications such as library preparation for high-throughput sequencing.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. Proximity RNA labeling by APEX-Seq Reveals the Organization of Translation Initiation Complexes and Repressive RNA Granules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expanding APEX2 Substrates for Proximity-Dependent Labeling of Nucleic Acids and Proteins in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. zoulab.org [zoulab.org]

- 4. Next-Generation Protein–Ligand Interaction Networks: APEX as a Powerful Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proximity RNA Labeling by APEX-Seq Reveals the Organization of Translation Initiation Complexes and Repressive RNA Granules - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Live-Cell RNA Labeling with Biotin-Aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction